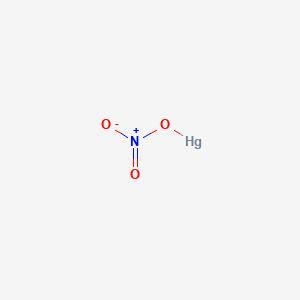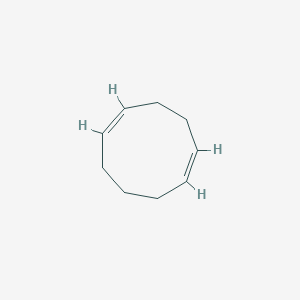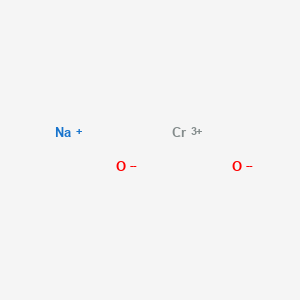
(Cyclohexyloxy)trimethylsilane
Overview
Description
(Cyclohexyloxy)trimethylsilane, also known as CHOTMS, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. CHOTMS has many applications in the field of biochemistry and is used to study the mechanism of action of various biological molecules.
Mechanism Of Action
The mechanism of action of (Cyclohexyloxy)trimethylsilane is related to its ability to protect hydroxyl groups in biological molecules. The trimethylsilyl group in (Cyclohexyloxy)trimethylsilane is relatively bulky and can effectively shield the hydroxyl group from reacting with other molecules. This property is useful in organic synthesis and is used to selectively protect hydroxyl groups in complex molecules.
Biochemical And Physiological Effects
(Cyclohexyloxy)trimethylsilane is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is not metabolized by the body. However, it is important to handle (Cyclohexyloxy)trimethylsilane with care as it is a flammable liquid that can cause skin irritation and is toxic if ingested.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (Cyclohexyloxy)trimethylsilane in lab experiments is its ability to selectively protect hydroxyl groups in complex molecules. This property is useful in organic synthesis and is used to modify various biological molecules. (Cyclohexyloxy)trimethylsilane is also relatively easy to handle and is compatible with a wide range of solvents.
One of the limitations of using (Cyclohexyloxy)trimethylsilane is that it is a relatively expensive reagent compared to other protecting groups. It is also a flammable liquid that requires special handling and storage. Additionally, the trimethylsilyl group in (Cyclohexyloxy)trimethylsilane can be difficult to remove from the protected molecule, which can limit its usefulness in certain applications.
Future Directions
There are many potential future directions for research using (Cyclohexyloxy)trimethylsilane. One area of interest is the development of new protecting groups that are more efficient and easier to remove than (Cyclohexyloxy)trimethylsilane. Another area of interest is the application of (Cyclohexyloxy)trimethylsilane in the synthesis of complex natural products and pharmaceuticals. Finally, there is potential for the use of (Cyclohexyloxy)trimethylsilane in the development of new bioconjugation strategies for the modification of proteins and peptides.
Scientific Research Applications
(Cyclohexyloxy)trimethylsilane has many applications in scientific research, particularly in the field of biochemistry. It is commonly used as a reagent in organic synthesis and is used to modify various biological molecules. (Cyclohexyloxy)trimethylsilane is used to protect hydroxyl groups in carbohydrates, nucleotides, and amino acids. It is also used to modify peptides and proteins to improve their stability and solubility.
properties
CAS RN |
13871-89-1 |
|---|---|
Product Name |
(Cyclohexyloxy)trimethylsilane |
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
cyclohexyloxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI Key |
PGRDNHQIURCHPZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CCCCC1 |
Canonical SMILES |
C[Si](C)(C)OC1CCCCC1 |
Other CAS RN |
13871-89-1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


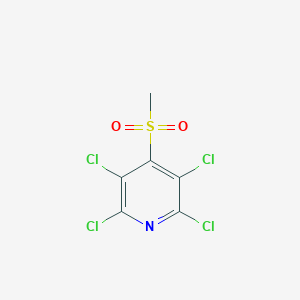



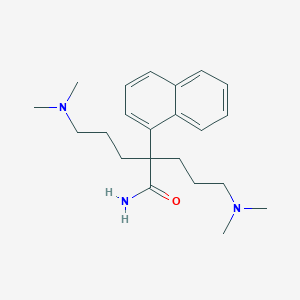
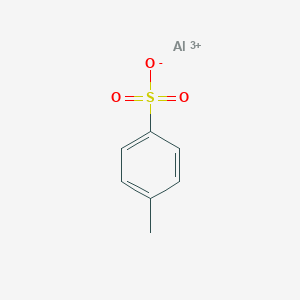
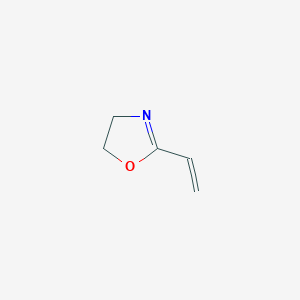
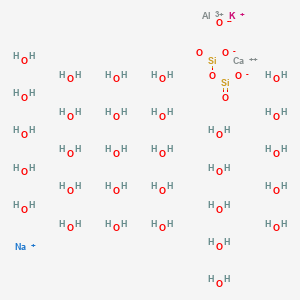
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
